Mirabegron

Catalog No.
S548729
CAS No.
223673-61-8
M.F
C21H24N4O2S
M. Wt
396.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mirabegron

CAS Number

223673-61-8

Product Name

Mirabegron

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1

InChI Key

PBAPPPCECJKMCM-IBGZPJMESA-N

SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

Solubility

Soluble in DMSO.

Synonyms

2-(2-aminothiazol-4-yl)-4'-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)acetanilide, Betanis, Betmiga, mirabegron, YM 178, YM-178

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

Description

The exact mass of the compound Mirabegron is 396.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mirabegron and Lower Urinary Tract Dysfunction (LUTD):

LUTD is a functional disorder of the bladder and sphincter muscles that can cause various urinary symptoms, including incontinence. Mirabegron's ability to relax bladder muscles has led researchers to investigate its efficacy in managing different LUTD subtypes. Studies suggest that Mirabegron might improve symptoms like urgency and frequency in patients with overactive bladder, a common form of LUTD [].

Mirabegron and Urothelial Carcinoma:

Urothelial carcinoma is a type of cancer that forms in the lining of the urinary tract. Mirabegron's mechanism of action has shown promise in regulating cell growth pathways. Research is underway to explore whether Mirabegron can be used to inhibit the growth and proliferation of urothelial carcinoma cells [].

Mirabegron and Metabolic Regulation:

Mirabegron's impact on β₃-adrenergic receptors might influence metabolic functions. Studies in animals suggest that Mirabegron could potentially improve blood sugar control and insulin sensitivity []. However, more research is needed to determine if these findings translate to humans and whether Mirabegron can be used as a therapeutic strategy for metabolic disorders.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Exact Mass

396.162

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MVR3JL3B2V

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (62.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (12.5%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (12.5%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H371 (12.5%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (62.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mirabegron is a beta-3 adrenergic agonist indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.
FDA Label
Symptomatic treatment of urgency.Increased micturition frequency and / or urgency incontinence as may occur in adult patients with overactive-bladder syndrome.
Treatment of idiopathic overactive bladder
Treatment of neurogenic detrusor overactivity
Treatment of myoneurogenic bladder disorders

Livertox Summary

Mirabegron is a beta-3 adrenergic agonist that is used for treatment of overactive bladder syndrome. Mirabegron has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Urologic Agents

Pharmacology

Mirabegron has little effect on the mean maximum flow rate or mean detrusor pressure at maximum flow rate in patients with lower urinary tract symptoms and bladder outlet obstruction. Furthermore, mirabegron increases blood pressure in a dose dependent manner. However, this effect is reversible when mirabegron is discontinued. Mirabegron also increases heart rate in a dose dependent manner. The dose in which half-maximal efficacy is demonstrated is 25 mg. Comparatively, the dose in which maximal efficacy is demonstrated is 100 mg.
Mirabegron is an orally bioavailable agonist of the human beta-3 adrenergic receptor (ADRB3), with muscle relaxing, neuroprotective and potential antineoplastic activities. Upon oral administration, mirabegron binds to and activates ADRB3, which leads to smooth muscle relaxation. Mirabegron also restores sympathetic stimulation in mesenchymal stem cell (MSC) niches, inhibits JAK2-mutated hematopoietic stem cell (HSC) expansion and blocks the progression of myeloproliferative neoplasms (MPNs). Lack of sympathetic stimulation of the MSC and HSC niche is associated with the development of MPNs.

MeSH Pharmacological Classification

Urological Agents

ATC Code

G04BD12
G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BD - Drugs for urinary frequency and incontinence
G04BD12 - Mirabegron

Mechanism of Action

Mirabegron is a potent and selective agonist for beta-3 adrenergic receptors. Once beta-3 receptors are activated, the detrusor smooth muscle relaxes to allow for a larger bladder capacity. At higher doses (200 mg), there is a potential for mirabegron to activate beta-1 and beta-2 adrenergic receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB3 [HSA:155] [KO:K04143]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

223673-61-8

Wikipedia

Mirabegron

Biological Half Life

The mean terminal elimination half-life of mirabegron in adults being treated for overactive bladder is approximately 50 hours. In pediatric patients receiving the granule formulation for the treatment of neurogenic detrusor overactivity, the mean terminal elimination half-life is approximately 26-31 hours.

Use Classification

Human drugs -> Betmiga -> EMA Drug Category
Urologicals -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Rechberger T, Kulik-Rechberger B, Miotła P, Wróbel A. [The new era in the pharmacological treatment of overactive bladder (OAB): mirabegron--a new selective beta3agonist]. Ginekol Pol. 2014 Mar;85(3):214-9. Review. Polish. PubMed PMID: 24783434.
2: Imran M, Najmi AK, Tabrez S. Mirabegron for overactive bladder: a novel, first-in-class β3-agonist therapy. Urol J. 2013 Sep 26;10(3):935-40. Review. PubMed PMID: 24078498.
3: Sanford M. Mirabegron: a review of its use in patients with overactive bladder syndrome. Drugs. 2013 Jul;73(11):1213-25. doi: 10.1007/s40265-013-0086-3. Review. PubMed PMID: 23818156.
4: Bridgeman MB, Friia NJ, Taft C, Shah M. Mirabegron: β3-adrenergic receptor agonist for the treatment of overactive bladder. Ann Pharmacother. 2013 Jul-Aug;47(7-8):1029-38. doi: 10.1345/aph.1S054. Epub 2013 Jun 11. Review. PubMed PMID: 23757386.
5: Kashyap M, Tyagi P. The pharmacokinetic evaluation of mirabegron as an overactive bladder therapy option. Expert Opin Drug Metab Toxicol. 2013 May;9(5):617-27. doi: 10.1517/17425255.2013.786700. Epub 2013 Apr 4. Review. PubMed PMID: 23550899.
6: Suzuki M, Ukai M, Sasamata M, Seki N. [Pharmacological and clinical profile of mirabegron (Betanis(®)): a new therapeutic agent for overactive bladder]. Nihon Yakurigaku Zasshi. 2012 May;139(5):219-25. Review. Japanese. PubMed PMID: 22687876.
7: Bhide AA, Digesu GA, Fernando R, Khullar V. Use of mirabegron in treating overactive bladder. Int Urogynecol J. 2012 Oct;23(10):1345-8. Epub 2012 Mar 13. Review. PubMed PMID: 22411211.
8: Bhide AA, Digesu GA, Fernando R, Khullar V. Mirabegron - a selective β3-adrenoreceptor agonist for the treatment of overactive bladder. Res Rep Urol. 2012 Jul 16;4:41-5. doi: 10.2147/RRU.S28930. eCollection 2012. Review. PubMed PMID: 24199179; PubMed Central PMCID: PMC3806442.
9: Tyagi P, Tyagi V, Chancellor M. Mirabegron: a safety review. Expert Opin Drug Saf. 2011 Mar;10(2):287-94. doi: 10.1517/14740338.2011.542146. Epub 2010 Dec 9. Review. PubMed PMID: 21142693.

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